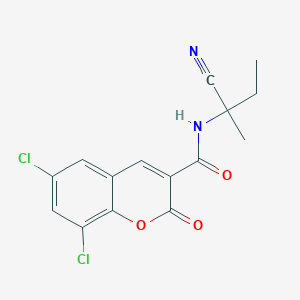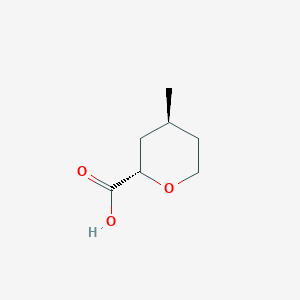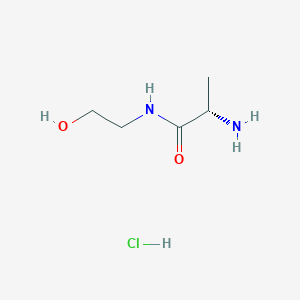![molecular formula C12H16Cl2N2OS2 B2449175 N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea CAS No. 338752-77-5](/img/structure/B2449175.png)
N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” is a chemical compound with the molecular formula C12H16Cl2N2OS2 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of “N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one nitrogen is bonded to a 2,4-dichlorophenyl group and the other nitrogen is bonded to a bis(ethylsulfanyl)methyl group .Applications De Recherche Scientifique
Antiviral and Anti-Infective Properties
The thiazole ring system has been investigated for its antiviral and anti-infective potential. While specific studies on N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea are limited, related thiazole compounds have shown activity against DNA and RNA viruses. For instance, taribavirin , a triazole-based antiviral drug, exhibits efficacy against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . Further research could explore the antiviral properties of this compound.
Biological Activities and Mechanisms
Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects . The aromaticity of the thiazole ring contributes to its reactivity, allowing for electrophilic and nucleophilic substitutions. Investigating the precise molecular pathways involved in these activities could provide valuable insights.
Synthesis and Reactivity
Understanding the synthetic routes to produce N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is essential. Researchers can explore various methods, including reactions involving 3-amino-1,2,4-triazole as a nucleophile with different electrophiles . Investigating the reactivity of this compound and its derivatives could lead to novel applications.
Propriétés
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGYOAEZKSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)
![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)
![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)

